4-Benzylpiperidine-1-carboxamidine acetate
Overview
Description
4-Benzylpiperidine-1-carboxamidine acetate is a chemical compound with the molecular formula C15H23N3O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzyl group attached to the piperidine ring and a carboxamidine group
Mechanism of Action
Target of Action
The primary target of 4-Benzylpiperidine-1-carboxamidine acetate is the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . This enzyme is involved in the formation of dinucleotide phosphate .
Mode of Action
This compound acts as an inhibitor of its target enzyme . It has been shown to inhibit protein synthesis and cell division at concentrations close to its optimum concentration .
Biochemical Pathways
The inhibition of diphosphopyridine nucleotide pyrophosphohydrolase by this compound affects the formation of dinucleotide phosphate . This can lead to a decrease in protein synthesis and cell division .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of protein synthesis and cell division . At higher concentrations, it inhibits cell growth by hydrolyzing proteins, resulting in cell death due to lack of energy production .
Biochemical Analysis
Biochemical Properties
4-Benzylpiperidine-1-carboxamidine acetate plays a crucial role in biochemical reactions by inhibiting the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . This enzyme is essential for the formation of dinucleotide phosphate, a key molecule in cellular metabolism. By inhibiting this enzyme, this compound disrupts the normal metabolic processes, leading to a decrease in protein synthesis and cell division . Additionally, this compound interacts with various proteins and biomolecules, hydrolyzing proteins at higher concentrations, which results in cell death due to lack of energy production .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to inhibit protein synthesis and cell division at concentrations close to its optimum concentration . Pretreatment with this compound has been effective against yeast cells infected with a mutant strain of Saccharomyces cerevisiae, resulting in a decrease in the number of infectious cells . At higher concentrations, this compound inhibits cell growth by hydrolyzing proteins, leading to cell death due to lack of energy production . These effects highlight the compound’s potential in controlling cellular processes and combating infections.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . By inhibiting this enzyme, the compound disrupts the formation of dinucleotide phosphate, a critical molecule in cellular metabolism . This inhibition leads to a decrease in protein synthesis and cell division, ultimately resulting in cell death at higher concentrations . The compound’s ability to hydrolyze proteins further contributes to its inhibitory effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that pretreatment with this compound can effectively reduce the number of infectious cells in yeast . At higher concentrations, the compound’s hydrolyzing activity leads to cell death due to lack of energy production . These temporal effects highlight the importance of concentration and exposure duration in determining the compound’s impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound inhibits protein synthesis and cell division, while at higher concentrations, it hydrolyzes proteins, leading to cell death . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and toxicity. Studies in animal models have shown that higher doses of this compound can result in adverse effects, including cell death due to lack of energy production .
Metabolic Pathways
This compound is involved in metabolic pathways that include the enzyme diphosphopyridine nucleotide pyrophosphohydrolase . By inhibiting this enzyme, the compound disrupts the formation of dinucleotide phosphate, a key molecule in cellular metabolism . This disruption leads to a decrease in protein synthesis and cell division, highlighting the compound’s role in regulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for determining its therapeutic potential and efficacy in various biological systems .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperidine-1-carboxamidine acetate typically involves the following steps:
Formation of 4-Benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Introduction of the Carboxamidine Group: The carboxamidine group can be introduced through a reaction with appropriate reagents such as cyanamide or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine-1-carboxamidine acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylpiperidine derivatives.
Scientific Research Applications
4-Benzylpiperidine-1-carboxamidine acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter release.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A precursor to 4-Benzylpiperidine-1-carboxamidine acetate, known for its role as a monoamine releasing agent.
Benzylpiperazine: Another piperidine derivative with stimulant properties.
Tetrahydroisoquinoline: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific combination of a benzyl group and a carboxamidine group attached to the piperidine ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
acetic acid;4-benzylpiperidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.C2H4O2/c14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-2(3)4/h1-5,12H,6-10H2,(H3,14,15);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSYTCVGGLIMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CN(CCC1CC2=CC=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672675-23-8 | |
Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672675-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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